2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide
Description
This compound is a thiadiazole-based acetamide derivative featuring a 5-amino-1,3,4-thiadiazol-2-ylsulfanyl moiety and a 4-methylphenyl substituent on the acetamide group. The thiadiazole core is a heterocyclic ring containing sulfur and nitrogen, which confers unique electronic and steric properties. This scaffold is of interest in medicinal chemistry due to its versatility in biological applications, including antimicrobial and anti-inflammatory activities .
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS2/c1-7-2-4-8(5-3-7)13-9(16)6-17-11-15-14-10(12)18-11/h2-5H,6H2,1H3,(H2,12,14)(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEGUVOYHRXLTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001162291 | |
| Record name | 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001162291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304662-71-3 | |
| Record name | 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-methylphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=304662-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001162291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-((5-AMINO-1,3,4-THIADIAZOL-2-YL)THIO)-N-(4-METHYLPHENYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
It’s worth noting that 1,3,4-thiadiazole derivatives, which this compound is a part of, have been reported to disrupt processes related to dna replication. This allows them to inhibit the replication of both bacterial and cancer cells.
Mode of Action
It can be inferred from the properties of 1,3,4-thiadiazole derivatives that these compounds interact with their targets by disrupting processes related to dna replication. This disruption inhibits the replication of both bacterial and cancer cells.
Biochemical Pathways
Given that 1,3,4-thiadiazole derivatives disrupt dna replication processes, it can be inferred that the compound may affect pathways related to DNA synthesis and cell division.
Pharmacokinetics
It’s known that the mesoionic nature of thiadiazoles allows them to cross cellular membranes, which could influence their absorption and distribution.
Result of Action
Given that 1,3,4-thiadiazole derivatives can disrupt dna replication processes, it can be inferred that this compound may lead to the inhibition of cell replication, potentially leading to cell death in bacterial and cancer cells.
Action Environment
It’s known that the bioactive properties of thiadiazole are generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine. This suggests that the compound’s action could be influenced by factors that affect the stability of the thiadiazole ring or its interactions with pyrimidine in the cellular environment.
Biochemical Analysis
Biochemical Properties
The compound 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide has been found to exhibit inhibitory activity against the enzyme urease. Urease is a nickel-containing enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide. The compound interacts with the active site of the urease enzyme, leading to inhibition of its activity.
Cellular Effects
The effects of this compound on cells are primarily related to its inhibitory activity against urease. By inhibiting urease, the compound can disrupt the normal metabolic processes of cells that rely on this enzyme, such as certain bacteria, fungi, algae, and plant cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with the active site of the urease enzyme. This binding inhibits the enzyme’s activity, preventing the conversion of urea to ammonia and carbon dioxide.
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not well-established. Given its inhibitory activity against urease, it may influence pathways related to urea metabolism.
Biological Activity
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide is a compound derived from the 1,3,4-thiadiazole family, which is known for its diverse biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a thiadiazole ring, which is known to contribute to various biological activities. The compound can be represented as follows:
Structural Features
- Thiadiazole moiety : This heterocyclic structure is linked to an amino group and a phenylacetamide group.
- Intermolecular interactions : The compound exhibits hydrogen bonding capabilities that may influence its biological efficacy.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. The following table summarizes the antimicrobial activity of similar compounds:
| Compound | Activity Type | Target Organisms | MIC (μg/mL) |
|---|---|---|---|
| 2-Amino-1,3,4-thiadiazole | Antibacterial | Staphylococcus aureus, E. coli | 32.6 |
| 2-Amino-1,3,4-thiadiazole derivatives | Antifungal | Candida albicans, Aspergillus niger | 24–42 |
| This compound | Antimicrobial | Various Gram-positive and Gram-negative bacteria | TBD |
The compound has shown promising activity against both Gram-positive and Gram-negative bacteria. Its effectiveness appears to be enhanced when halogenated substituents are present on the phenyl ring.
The mechanisms underlying the antimicrobial activity of thiadiazole derivatives include:
- Inhibition of bacterial cell wall synthesis : Similar compounds disrupt the synthesis pathways.
- Interference with nucleic acid synthesis : Some derivatives can inhibit DNA and RNA synthesis in pathogens.
Case Studies
- Study on Antibacterial Properties : A study demonstrated that a derivative with a similar structure exhibited significant antibacterial activity against Bacillus subtilis and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be lower than that of standard antibiotics like ampicillin .
- Antifungal Activity Assessment : Another investigation highlighted the antifungal properties against Candida albicans, showing inhibition percentages comparable to established antifungal agents such as fluconazole .
Comparison with Similar Compounds
Key Findings and Trends
Substituent Effects on Phenyl Rings: Electron-Withdrawing Groups (e.g., -NO₂, -F): The 4-nitrophenyl analog () introduces a strong electron-withdrawing nitro group, which may enhance reactivity but reduce metabolic stability. In contrast, the 4-fluorophenyl derivative () balances electron-withdrawing effects with improved pharmacokinetics, showing broad-spectrum antibacterial and antifungal activity . The 2,5-dimethoxyphenyl analog () further adds methoxy groups, which may improve solubility but reduce target specificity .
However, this structural complexity may also increase synthetic challenges . Benzylsulfanyl Substituents (): The 4-chlorobenzylsulfanyl group adds steric bulk and electron-withdrawing chlorine, which could hinder enzymatic degradation but reduce bioavailability .
Biological Activity Correlations: The 4-fluorophenyl analog () demonstrated notable analgesic and anti-inflammatory activities, comparable to reference drugs like diclofenac sodium. This suggests that fluorine substitution enhances therapeutic efficacy, possibly due to increased metabolic stability . The mesityl (2,4,6-trimethylphenyl) group in introduces significant steric hindrance, which might limit interaction with certain enzymes or receptors, though specific activity data are lacking .
Pharmacological Screening Insights
- Antibacterial Activity : Compounds with halogen substituents (e.g., -F, -Cl) generally exhibit stronger antibacterial effects. The 4-fluorophenyl analog () showed higher potency than the target compound’s methyl group, likely due to enhanced electronegativity and membrane penetration .
- Anti-inflammatory Potential: The target compound’s methyl group may contribute to moderate anti-inflammatory activity, but the 4-fluorophenyl derivative’s superior performance highlights the importance of substituent electronegativity in modulating COX or LOX enzyme interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
